1,4-Dioxepane-2,3-dione
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Overview
Description
1,4-Dioxepane-2,3-dione is a heterocyclic organic compound that features a seven-membered ring containing two oxygen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxepane-2,3-dione can be synthesized through the ring-opening polymerization of lactide, a cyclic di-ester of lactic acid. The process involves the use of catalysts such as tin(II) 2-ethylhexanoate or aluminum isopropoxide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale polymerization of lactide. The process requires stringent control over reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxepane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxepane-2,3-dione has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers, which are of great interest for medical applications such as drug delivery systems and tissue engineering.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: Research is ongoing into its potential use in creating biocompatible materials for implants and other medical devices.
Mechanism of Action
The mechanism by which 1,4-Dioxepane-2,3-dione exerts its effects is primarily through its ability to undergo polymerization and form long-chain polymers. These polymers can interact with biological systems in various ways, depending on their structure and functional groups. The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can influence cell behavior and function .
Comparison with Similar Compounds
1,4-Dioxane: A six-membered ring compound with similar ether linkages but lacking the ketone group.
Lactide: A cyclic di-ester of lactic acid, which is a precursor to 1,4-Dioxepane-2,3-dione.
1,3-Dioxolane: A five-membered ring compound with two oxygen atoms, used in similar applications but with different properties.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials with tailored properties .
Properties
CAS No. |
61252-92-4 |
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Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
1,4-dioxepane-2,3-dione |
InChI |
InChI=1S/C5H6O4/c6-4-5(7)9-3-1-2-8-4/h1-3H2 |
InChI Key |
RPRNKNJMZLUEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(=O)OC1 |
Origin of Product |
United States |
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